2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol to form the intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of enzymes like acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . Additionally, the compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione include other chromeno-pyrimidine derivatives and thieno[2,3-d]pyrimidine analogs. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit antimicrobial and anticancer activities but may have different potency and selectivity profiles.
Pyrrolo[2,3-d]pyrimidines: These compounds are known for their anti-inflammatory properties and have been studied as potential treatments for inflammatory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJOWFNCFVDHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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